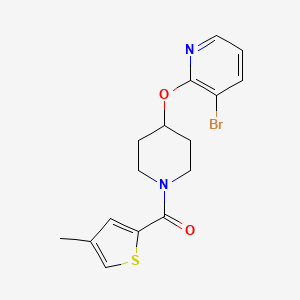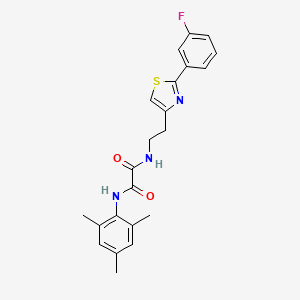![molecular formula C13H18BrNO B2875326 (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol CAS No. 1597612-40-2](/img/structure/B2875326.png)
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol, also known as Brucine, is a natural alkaloid obtained from the seeds of the Strychnos nux-vomica tree. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol is not fully understood, but it is believed to act on the central nervous system by blocking the inhibitory neurotransmitter glycine. This leads to an increase in the excitability of neurons and results in muscle spasms and convulsions. This compound has also been shown to have an inhibitory effect on the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to an increase in locomotor activity. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol in lab experiments is its unique properties, including its ability to act as a chiral selector in chromatography and its insecticidal properties. However, there are also some limitations to using this compound, including its toxicity and potential side effects. Careful handling and proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the research and application of (1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol. One possible direction is the development of new drugs based on the structure of this compound, which may have improved efficacy and reduced toxicity. Another direction is the use of this compound as a natural pesticide in agriculture, which may help reduce the use of synthetic pesticides and their negative impact on the environment. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol can be synthesized through several methods, including the isolation from natural sources and chemical synthesis. The isolation method involves the extraction of this compound from the seeds of the Strychnos nux-vomica tree. Chemical synthesis involves the reaction of 1,2-cyclohexanedione with 3-bromobenzylamine in the presence of a reducing agent. Both methods have been used to obtain this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a muscle relaxant and anesthetic agent. In agriculture, this compound has been used as a natural pesticide due to its insecticidal properties. In materials science, this compound has been used as a chiral selector in chromatography and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
(1S,2S)-2-[(3-bromophenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-11-5-3-4-10(8-11)9-15-12-6-1-2-7-13(12)16/h3-5,8,12-13,15-16H,1-2,6-7,9H2/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSESCIYIFBNU-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzofuran-2-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2875250.png)
![4-{[(4-Carboxybutyl)amino]methyl}benzoic acid](/img/structure/B2875251.png)
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2875252.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2875254.png)
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875256.png)
![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)



